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For Researchers, Scientists, and Drug Development Professionals

Phenazine-1-carboxylic acid (PCA), a secondary metabolite produced by various bacteria,

including those from the genera Pseudomonas and Streptomyces, has long been recognized

for its broad-spectrum antimicrobial activity.[1][2][3][4] While potent on its own, recent research

has highlighted the significant synergistic potential of PCA when combined with other

antimicrobial compounds. This guide provides a comparative analysis of these synergistic

effects, supported by experimental data, to inform future research and drug development

strategies.

I. Synergistic Antifungal Activity
The combination of PCA with conventional antifungal agents has shown promising results in

overcoming drug resistance and enhancing efficacy.

A. PCA and Azole Antifungals against Candida Species
A notable study demonstrated the synergistic interaction of PCA with clinically used azoles—

fluconazole, itraconazole, and clotrimazole—against various Candida species.[5][6] This

synergy is particularly relevant given the increasing incidence of azole resistance in these

opportunistic fungal pathogens.

The synergistic effect was quantified using the fractional inhibitory concentration (FIC) index,

with a value of <0.5 indicating synergy. The combination of PCA with azoles predominantly
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resulted in synergistic activity against the tested Candida species.[5][6]

Candida
Species

PCA MIC
(μg/mL)

Fluconaz
ole MIC
(μg/mL)

PCA in
Combinat
ion
(μg/mL)

Fluconaz
ole in
Combinat
ion
(μg/mL)

FIC Index
Synergy
Outcome

C. albicans 16 8 2 1 0.25 Synergistic

C.

tropicalis
8 4 1 0.5 0.25 Synergistic

C. krusei 32 16 4 2 0.25 Synergistic

Note: The data presented is a representative summary based on the findings of the cited study.

Actual values may vary depending on the specific strains and experimental conditions.

Checkerboard Microdilution Assay:[6]

Preparation of Compounds: Stock solutions of PCA and azoles were prepared in appropriate

solvents.

Microplate Setup: A 96-well microtiter plate was used. Serial twofold dilutions of PCA were

made horizontally, and serial twofold dilutions of the azole were made vertically. This creates

a matrix of varying concentrations of both compounds.

Inoculum Preparation:Candida species were cultured, and the inoculum was standardized to

a specific concentration (e.g., 10^5 CFU/mL).

Inoculation: Each well was inoculated with the standardized fungal suspension.

Incubation: The plates were incubated at 37°C for 24-48 hours.

Endpoint Determination: The minimum inhibitory concentration (MIC) was determined as the

lowest concentration of the drug, alone or in combination, that inhibited visible fungal growth.
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FIC Index Calculation: The FIC index was calculated using the formula: FIC = (MIC of drug A

in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Time-Kill Study:[6]

Culture Preparation:Candida cultures were grown to the logarithmic phase.

Drug Exposure: The fungal cultures were treated with PCA and azoles at their respective

MICs, both individually and in combination.

Sampling: Aliquots were taken at various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

Viable Cell Count: The samples were serially diluted and plated on appropriate agar plates to

determine the number of viable colony-forming units (CFU/mL).

Data Analysis: The rate of fungal killing was compared between the single-drug treatments

and the combination treatment. A significant reduction in CFU/mL in the combination

treatment compared to the single agents indicated a synergistic effect.

While the precise mechanism is still under investigation, it is hypothesized that PCA may

disrupt the fungal cell membrane or inhibit key cellular processes, thereby increasing the

susceptibility of the fungus to the action of azoles, which inhibit ergosterol biosynthesis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24915852/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Checkerboard Assay

Data Analysis

PCA Stock Solution

96-well Plate
(Serial Dilutions)

Azole Stock Solution Candida Culture

Inoculation

Incubation
(37°C, 24-48h)

MIC Determination

FIC Index Calculation

Synergy Outcome
(FIC < 0.5)

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b009645?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for determining the synergistic antifungal activity of PCA and azoles using

the checkerboard microdilution assay.

B. PCA and Amphotericin B against Fusarium solani
A study investigating the efficacy of PCA isolated from Streptomyces kebangsaanensis in

combination with Amphotericin B against clinical isolates of Fusarium solani also revealed a

synergistic relationship.[7]

The combination of PCA with Amphotericin B led to a significant reduction in the MIC of

Amphotericin B, demonstrating a synergistic or borderline synergistic effect.[7]

Fusarium
solani
Isolate

Amphoter
icin B
MIC
Alone
(µg/mL)

PCA MIC
Alone
(µg/mL)

Amphoter
icin B in
Combinat
ion
(µg/mL)

PCA in
Combinat
ion
(µg/mL)

FIC Index
Synergy
Outcome

UZ541/12 8 18 0.13 9 0.516
Borderline

Synergy

UZ667/13 4 18 0.03 9 0.508
Borderline

Synergy

Disk Diffusion Assay:[7]

Inoculum Preparation: A standardized suspension of F. solani spores was prepared.

Agar Plate Inoculation: The fungal suspension was uniformly spread onto the surface of an

appropriate agar medium.

Disk Application: Sterile paper disks impregnated with the crude extract of S.

kebangsaanensis or purified PCA were placed on the agar surface.

Incubation: The plates were incubated at a suitable temperature until fungal growth was

evident.
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Zone of Inhibition Measurement: The diameter of the clear zone around the disk where

fungal growth was inhibited was measured.

Broth Microdilution for MIC and FIC:[7]

The methodology is similar to the checkerboard assay described for Candida, with adjustments

for the specific growth requirements of Fusarium solani.

II. Interaction of PCA with Antibacterial Agents
The interaction of PCA with antibacterial agents is more complex and can lead to varied

outcomes, including the induction of resistance.

A. PCA-Induced Resistance to Tetracycline in
Staphylococcus aureus
In a co-culture environment mimicking infections, PCA produced by Pseudomonas aeruginosa

has been shown to induce the expression of the Tet38 efflux pump in Staphylococcus aureus.

[8][9] This upregulation leads to increased resistance of S. aureus to tetracycline.[8][9]

Exposure of S. aureus to a sub-inhibitory concentration (0.25 x MIC) of PCA resulted in a

significant increase in the expression of the tet38 gene and a corresponding increase in the

MIC of tetracycline.[8][9]

Condition
tet38 Transcript
Level (Fold
Change)

Tetracycline MIC
(µg/mL)

Doxycycline MIC
(µg/mL)

S. aureus RN6390

(Control)
1 0.25 0.25

S. aureus RN6390 +

PCA (0.25 x MIC)
5 0.5 0.5

Gene Expression Analysis (qRT-PCR):[8]
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Bacterial Culture and Exposure:S. aureus was grown to mid-logarithmic phase and then

exposed to a sub-inhibitory concentration of PCA.

RNA Extraction: Total RNA was extracted from the bacterial cells.

cDNA Synthesis: The extracted RNA was reverse transcribed into complementary DNA

(cDNA).

Quantitative PCR: The relative expression level of the tet38 gene was quantified using real-

time PCR, with a housekeeping gene used for normalization.

MIC Determination:[8]

The MIC of tetracycline and doxycycline for S. aureus with and without pre-exposure to PCA

was determined using the broth microdilution method as described previously.

The induction of tet38 expression by PCA is mediated through the transcriptional repressor

TetR21. PCA exposure leads to a decrease in tetR21 transcripts, which in turn de-represses

the expression of the tet38 efflux pump.[8]

Phenazine-1-carboxylic Acid (PCA)

tetR21 (Repressor Gene)

 downregulates

tet38 (Efflux Pump Gene)

 represses

Tetracycline Resistance

 leads to
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Click to download full resolution via product page

Caption: PCA-induced signaling pathway for tetracycline resistance in S. aureus.

III. Conclusion
Phenazine-1-carboxylic acid exhibits a dual role in its interactions with other antimicrobial

compounds. It can act as a powerful synergistic partner, particularly with antifungal agents like

azoles and Amphotericin B, offering a promising strategy to combat drug-resistant fungal

infections. Conversely, in bacterial co-infections, PCA can induce resistance mechanisms in

competing species, such as the upregulation of efflux pumps in S. aureus.

These findings underscore the importance of understanding the complex interplay between

microbial secondary metabolites and conventional antibiotics. For researchers and drug

development professionals, the synergistic potential of PCA warrants further investigation for

the development of novel combination therapies. At the same time, the potential for PCA to

induce resistance highlights the need for careful consideration of the microbial context in which

such therapies would be applied. Future research should focus on elucidating the precise

molecular mechanisms of synergy and antagonism to fully harness the therapeutic potential of

PCA.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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